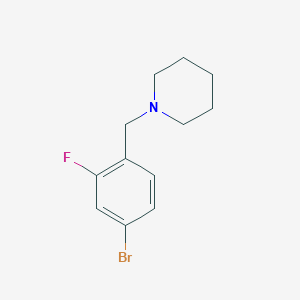

1-(4-Bromo-2-fluorobenzyl)pipéridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds such as 4-(4-fluorobenzyl)piperidine involves Grignard reactions, deoxygenation, and heteroatomic ring saturation processes, demonstrating the complexity and precision required in synthesizing such structures. These methods highlight the advanced techniques in organic synthesis to achieve desired structural and isotopic variations of benzyl piperidine derivatives (Proszenyák et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, reveals insights into the nonplanar nature, crystallographic characteristics, and the absence of intra- or intermolecular hydrogen bonds. These findings are critical for understanding the stereochemistry and potential reactivity of such compounds (Xue Si-jia, 2011).

Chemical Reactions and Properties

Research into the chemical reactions and properties of benzyl piperidine derivatives provides insights into their potential as dopamine D4 receptor ligands, highlighting the specific interactions with biological targets and the importance of structural modifications to achieve desired biological activities (Yang Fang-wei, 2013).

Physical Properties Analysis

The physical properties, such as crystallization, melting points, and solubility, play a crucial role in the application and handling of these compounds. Studies on related structures, like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, offer detailed insights into their crystalline forms and stability, essential for their practical use in research (S. Prasad et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other chemical entities, are fundamental aspects of these compounds. For instance, the interaction and structure-activity relationship studies of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters elucidate the critical aspects of molecular design for targeting specific receptors, demonstrating the compound's potential in neurological research (Rohit Kolhatkar et al., 2003).

Applications De Recherche Scientifique

Recherche antimalarienne

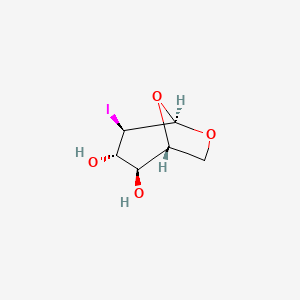

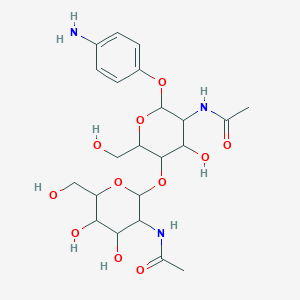

Le composé “1-(4-Bromo-2-fluorobenzyl)pipéridine” est structurellement similaire à un groupe de pipéridines 1, 4-disubstituées synthétiques, qui ont été étudiées pour leurs propriétés antimalariennes potentielles {svg_1}. Ces composés ont montré une forte sélectivité pour les souches résistantes de Plasmodium falciparum, le parasite responsable du paludisme {svg_2}. L'étude suggère que le groupe hydroxyle en C-7' dans ces analogues alcooliques contribue fortement à leur activité antiplasmodiale {svg_3}.

Développement de médicaments

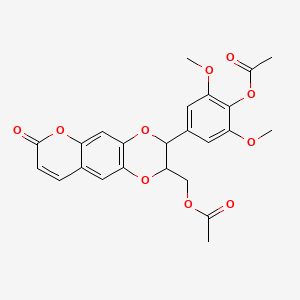

Les dérivés de la pipéridine, y compris “this compound”, sont souvent utilisés dans le développement de nouveaux médicaments {svg_4}. Ils sont des échafaudages clés dans de nombreux composés biologiquement actifs et substances naturelles telles que les alcaloïdes, les enzymes ou les polypeptides {svg_5}. Les dérivés de la pipéridine sont rapportés comme ayant des applications anticancéreuses, antihypertensives, antiulcéreuses, antimicrobiennes et de nombreuses autres applications thérapeutiques {svg_6}.

Synthèse chimique

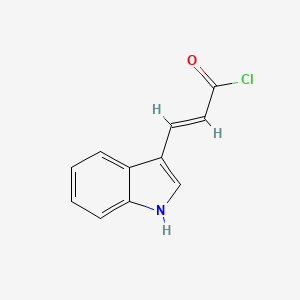

“this compound” pourrait être utilisé comme un bloc de construction dans la synthèse de composés chimiques plus complexes {svg_7} {svg_8} {svg_9}. Sa structure unique pourrait potentiellement le rendre utile dans la création de nouveaux matériaux ou substances.

Propriétés

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTBRQBFFSSMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)

![Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1149266.png)